2,2,6-Trimethylheptan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,6-trimethylheptan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-8(2)6-7-9(11)10(3,4)5/h8-9H,6-7,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFPUSMWZPOXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Navigating the Synthetic Challenges of Sterically Hindered Amines

An In-depth Technical Guide to the Synthesis of 2,2,6-Trimethylheptan-3-amine

In the landscape of modern drug discovery and materials science, the synthesis of aliphatic amines with significant steric bulk presents a unique and compelling challenge. This compound, with its characteristic tert-butyl group adjacent to the nitrogen center, epitomizes this challenge. This structural motif imparts valuable properties, including increased lipophilicity, metabolic stability, and the ability to probe specific steric pockets in biological targets. However, the very steric hindrance that makes this molecule attractive also complicates its synthesis, rendering many standard amination protocols inefficient.

This guide provides a comprehensive overview of a robust and logical synthetic approach to this compound. We will dissect the synthesis into two primary stages: the construction of the carbon skeleton via the formation of a ketone precursor, and the subsequent conversion of this ketone into the target amine. Throughout this guide, we will emphasize the rationale behind methodological choices, addressing the critical challenge of steric hindrance at each step to provide a scientifically rigorous and practically applicable blueprint for researchers in the field.

Retrosynthetic Strategy: A Two-Stage Approach

A logical retrosynthetic analysis of the target amine reveals a clear and efficient pathway. The primary amine functionality can be installed via the reductive amination of a corresponding ketone. This disconnection strategy is advantageous as it builds the complex carbon skeleton first, before introducing the sensitive amine group.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies 2,2,6-trimethylheptan-3-one as the pivotal intermediate.[1] Our synthetic guide is therefore structured around two core transformations:

-

Part 1: Synthesis of 2,2,6-trimethylheptan-3-one via Grignard addition to a nitrile.

-

Part 2: Synthesis of this compound via reductive amination of the ketone precursor.

Part 1: Synthesis of the Ketone Precursor, 2,2,6-Trimethylheptan-3-one

The construction of a sterically hindered ketone, such as 2,2,6-trimethylheptan-3-one, requires a method that prevents over-addition or side reactions. The reaction between an organometallic reagent and a nitrile is an exemplary choice.[2] The initial addition forms a stable metallo-imine intermediate, which resists further nucleophilic attack. Subsequent acidic workup hydrolyzes this intermediate to furnish the desired ketone.[3][4]

For our target, the most practical disconnection involves the reaction of isobutylmagnesium bromide with pivalonitrile (trimethylacetonitrile).

Experimental Workflow: Ketone Synthesis

Caption: Step-wise workflow for the synthesis of the ketone precursor.

Detailed Protocol: Synthesis of 2,2,6-Trimethylheptan-3-one

Materials:

-

Magnesium turnings

-

Iodine (one small crystal for initiation)

-

2-Methyl-1-bromopropane (Isobutyl bromide)

-

Trimethylacetonitrile (Pivalonitrile)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 3M aqueous solution)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Formation: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, add magnesium turnings. Add a single crystal of iodine.

-

Add a small portion of anhydrous THF, followed by the dropwise addition of isobutyl bromide. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. Once initiated, add the remaining isobutyl bromide (dissolved in THF) at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of pivalonitrile in anhydrous THF dropwise via the dropping funnel.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

-

Workup and Hydrolysis: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 3M HCl. This step is exothermic and will hydrolyze the intermediate imine.

-

Stir the biphasic mixture vigorously for 1-2 hours at room temperature.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield pure 2,2,6-trimethylheptan-3-one.

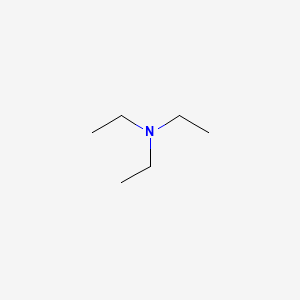

Part 2: Synthesis of this compound via Reductive Amination

The conversion of a ketone to a primary amine is a cornerstone transformation in organic synthesis. This is typically achieved via reductive amination, where the ketone first reacts with an ammonia source to form an imine intermediate, which is then reduced to the amine.[5][6] The primary challenge in the reductive amination of 2,2,6-trimethylheptan-3-one is the severe steric hindrance imposed by the tert-butyl group, which disfavors the initial formation of the imine.

Several strategies can be employed to overcome this hurdle, each with distinct advantages and disadvantages.

Mechanism of Reductive Amination

Caption: General mechanism of reductive amination to form a primary amine.

Comparison of Reductive Amination Methodologies

The choice of reducing agent and reaction conditions is critical for successfully synthesizing sterically hindered amines.[7][8][9]

| Method | Reagents & Conditions | Rationale & Causality | Advantages | Disadvantages |

| Leuckart-Wallach Reaction | Ammonium formate (HCOONH₄) or Formamide; High Temp (120-180 °C) | Formic acid, generated in situ, acts as both the ammonia source and the reductant. The high temperature is required to drive the dehydration to the imine and subsequent reduction.[10][11][12] | One-pot, inexpensive reagents. | Requires very high temperatures which can lead to side products; often produces an N-formyl intermediate requiring a separate hydrolysis step.[12] |

| Catalytic Hydrogenation | H₂, NH₃, Raney Ni or Pd/C catalyst; High Pressure | The metal catalyst facilitates both the imine formation (by dehydrating the hemiaminal on its surface) and the subsequent hydrogenation of the C=N bond. | High atom economy, clean workup. | Requires specialized high-pressure hydrogenation equipment; catalyst can be pyrophoric. |

| Hydride Reduction (NaBH₄) | NH₃/MeOH, then NaBH₄; Room Temp | Imine formation is allowed to proceed first, then the less selective but powerful NaBH₄ is added. This sequential approach prevents premature reduction of the starting ketone.[13][14] | Inexpensive and common reagent. | Less efficient for hindered ketones as imine equilibrium may not be favorable; potential for ketone reduction. |

| Selective Hydride Reduction (STAB) | NH₃, NaBH(OAc)₃, Acetic Acid (cat.); DCE or THF | Sodium triacetoxyborohydride (STAB) is a sterically bulky and mild reducing agent that is highly selective for the protonated iminium ion over the ketone.[13][15] Acetic acid catalyzes imine formation. This is the preferred modern method. | High selectivity, mild conditions, good yields for hindered substrates, avoids toxic cyanide byproducts.[16] | More expensive than NaBH₄. |

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method is recommended due to its high selectivity and mild reaction conditions, which are well-suited for the sterically demanding substrate.

Materials:

-

2,2,6-Trimethylheptan-3-one

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial acetic acid

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask charged with 2,2,6-trimethylheptan-3-one, add the solvent (DCM or DCE).

-

Add the methanolic ammonia solution (a significant excess is recommended to drive the equilibrium) followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/iminium ion intermediate.

-

In portions, carefully add sodium triacetoxyborohydride to the stirring solution. The addition may cause some gas evolution.

-

Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude amine.

-

Purification: The crude amine can be purified by column chromatography on silica gel or by distillation.

Conclusion

The synthesis of this compound is a prime example of strategic organic synthesis, where a direct and seemingly simple target requires careful consideration of steric effects. The two-stage approach, proceeding through the key intermediate 2,2,6-trimethylheptan-3-one, offers a reliable and scalable pathway. While classical methods like the Leuckart-Wallach reaction are viable, modern selective hydride reagents, particularly sodium triacetoxyborohydride, provide a milder, more efficient, and higher-yielding route for the crucial reductive amination step. By understanding the mechanistic principles and the rationale behind the choice of reagents, researchers can confidently and successfully synthesize this and other sterically encumbered amine building blocks for application in pharmaceutical and chemical research.

References

- Leuckart reaction - Grokipedia. (n.d.).

- Eschweiler–Clarke reaction - Grokipedia. (n.d.).

- Eschweiler–Clarke reaction - Wikipedia. (n.d.).

- Leuckart reaction - Wikipedia. (n.d.).

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).

- Reductive Amination, and How It Works - Master Organic Chemistry. (2017).

- Reductive amination - Wikipedia. (n.d.).

- Reductive Amination - Common Conditions. (n.d.).

- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. (n.d.).

- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.).

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023).

- Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025).

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.).

- The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing). (2015).

- Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst - Taylor & Francis Online. (n.d.).

- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.).

- The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (n.d.).

- Ch20: RLi or RMgX with Nitriles to Ketones - University of Calgary. (n.d.).

- Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism - YouTube. (2022).

- 2,2,6-Trimethylheptan-3-one | C10H20O | CID 20065501 - PubChem. (n.d.).

Sources

- 1. 2,2,6-Trimethylheptan-3-one | C10H20O | CID 20065501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. jocpr.com [jocpr.com]

- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

physicochemical properties of 2,2,6-trimethylheptan-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 2,2,6-trimethylheptan-3-amine

Abstract: This technical guide provides a comprehensive overview of the core (CAS No. 1099683-27-8).[1][2] As a branched-chain aliphatic primary amine, its characteristics are of interest to researchers in organic synthesis, materials science, and drug development. This document delves into its chemical identity, predicted physical and chemical properties, and the established experimental methodologies for their determination. The guide is structured to offer not just data, but also the scientific rationale behind the properties and their measurement, providing a foundational resource for laboratory professionals.

Chemical Identity and Structure

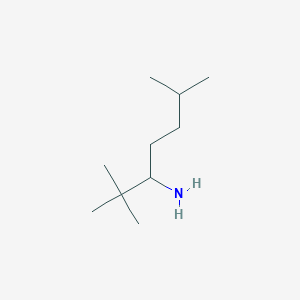

Understanding the fundamental structure of a molecule is the first step in predicting its behavior. This compound is a saturated aliphatic amine with a C10 backbone. The structure features a bulky tert-butyl group adjacent to the amine functionality and an isobutyl group at the opposite end of the chain.

Caption: 2D structure of this compound.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The following table summarizes these key characteristics.

| Property | Predicted Value / Observation | Rationale / Comparative Compound |

| Physical State | Colorless to light yellow liquid | Typical for aliphatic amines of this molecular weight. |

| Boiling Point | > 150 °C (estimated) | The parent alkane, 2,2,6-trimethylheptane, boils at 148 °C.[3] The amine's hydrogen bonding capability will increase its boiling point. |

| Melting Point | < -50 °C (estimated) | The parent alkane melts at -105 °C.[3] The amine group may slightly increase this, but it will remain low. |

| Density | ~0.75 - 0.80 g/mL (estimated) | Slightly higher than its parent alkane (0.723 g/mL) due to the presence of the nitrogen atom.[3] |

| Water Solubility | Low to sparingly soluble | The long, branched alkyl chain (C10) imparts significant hydrophobic character. Similar amines are noted for low water solubility.[4] |

| Solubility in Organics | High | Expected to be soluble in common organic solvents like ethanol, ether, and acetone. |

| pKa (conjugate acid) | ~10.6 | Typical for primary aliphatic amines, indicating moderate basicity.[5] |

Boiling Point

The boiling point is a critical parameter for purification by distillation and for understanding a substance's volatility. For this compound, the primary amine group (-NH₂) is the dominant factor. It allows for intermolecular hydrogen bonding, a strong dipole-dipole interaction that requires more energy to overcome compared to the weaker van der Waals forces present in its non-polar parent alkane, 2,2,6-trimethylheptane (Boiling Point: 148 °C).[3] Therefore, the amine is expected to have a markedly higher boiling point.

Solubility

The "like dissolves like" principle governs solubility. The molecule has a dual nature: a polar amine head capable of hydrogen bonding with protic solvents like water, and a large, non-polar C10 hydrocarbon tail. The significant size of the hydrophobic alkyl chain is expected to dominate, leading to low solubility in water but high solubility in non-polar organic solvents.

pKa

The pKa value quantifies the acidity of the conjugate acid (R-NH₃⁺). It is a direct measure of the amine's basicity; a higher pKa corresponds to a stronger base.[5] For aliphatic amines like this compound, the electron-donating nature of the alkyl groups increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton. Its pKa is therefore predicted to be around 10.6, similar to other primary amines such as heptylamine (10.67).[5] This moderate basicity is a key determinant of its reactivity in chemical synthesis and its behavior in biological systems.

Experimental Methodologies

To ensure scientific integrity, predicted properties must be confirmed by empirical measurement. The following sections describe standard, self-validating protocols for determining the core physicochemical properties of a novel amine.

Protocol for Boiling Point Determination via Distillation

Causality: This method is chosen for its directness and accuracy for liquid samples. It measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, providing a fundamental physical constant that is also indicative of purity. A narrow boiling range suggests a pure compound.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the first drop of condensate falls into the receiving flask.

-

Data Collection: Continue to record the temperature throughout the distillation. The boiling point is the stable temperature plateau observed when the liquid is actively boiling and condensing.

-

Pressure Correction: Record the atmospheric pressure. If it deviates from standard pressure (760 mmHg), apply a correction using a nomograph or the Sydney-Young equation.

Protocol for pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for determining the pKa of ionizable compounds. It works by monitoring the change in pH (or potential) of a solution of the amine as a known concentration of a strong acid is added. The point of half-neutralization, where half of the amine has been protonated, corresponds to the pH at which pH = pKa. This method is highly precise and provides a direct thermodynamic measurement.

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Safety, Handling, and Storage

While an SDS for this compound is not publicly available, data from analogous aliphatic amines (e.g., 2-Aminoheptane) strongly suggest that it should be handled as a hazardous substance.[4]

-

Hazard Classification: Expected to be corrosive, causing severe skin burns and eye damage.[4][6] It may also be harmful if swallowed or inhaled.[4][6]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[7] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety glasses with side shields, and a face shield.[8] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][7] Keep away from sources of ignition such as heat, sparks, and open flames.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6] Ingestion can cause severe burns and potential perforation of the digestive tract.[4][7]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Conclusion

This compound is a branched primary aliphatic amine whose physicochemical properties are dictated by the interplay between its polar amine functional group and its large, non-polar alkyl structure. It is predicted to be a moderately basic, sparingly water-soluble liquid with a relatively high boiling point due to hydrogen bonding. While specific experimental data is scarce, its properties can be reliably estimated and determined using the standard, validated laboratory protocols detailed in this guide. Due to its likely corrosive nature, strict adherence to safety protocols is essential during handling and experimentation.

References

-

PubChem. (n.d.). 2,2,6-Trimethylheptan-3-one. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,6-Trimethyl-6-(methylaminomethoxy)heptan-3-one. Retrieved from [Link]

-

Kalechits, G. V., Kozlov, N. G., & Vyalimyae, T. K. (1988). Synthesis and stereochemistry of secondary amines of the 2,6,6-trimethylbicyclo(3.1.1)heptane series. J. Org. Chem. USSR (Engl. Transl.); (United States), 23:11. Retrieved from [Link]

-

Stenutz. (n.d.). 2,2,6-trimethylheptane. Retrieved from [Link]

-

ChemSrc. (n.d.). 1099683-27-8_this compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,6-Trimethylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-2,2,6-trimethylheptan-3-one. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,5-Trimethylhexan-3-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-2,2,6-trimethylheptane. Retrieved from [Link]

-

NIST. (n.d.). Heptane, 2,2,6-trimethyl-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Amino-2-methylheptane (CAS 116557-25-6). Retrieved from [Link]

Sources

- 1. This compound | 1099683-27-8 [chemicalbook.com]

- 2. 1099683-27-8_2,2,6-Trimethylheptan-3-amineCAS号:1099683-27-8_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 2,2,6-trimethylheptane [stenutz.eu]

- 4. fishersci.com [fishersci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Structural Analysis of 2,2,6-Trimethylheptan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2,2,6-trimethylheptan-3-amine, a sterically hindered primary amine with potential applications in pharmaceutical development and chemical synthesis. This document outlines a systematic approach to confirming the molecular structure of this compound through a combination of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, a plausible synthetic route via reductive amination is detailed, providing a practical framework for its preparation. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the characterization of novel aliphatic amines.

Introduction

This compound (C10H23N) is a saturated aliphatic amine characterized by significant steric hindrance around the amino group, conferred by a t-butyl group adjacent to the amine-bearing carbon and an isobutyl group at the opposing end of the molecule. Its molecular weight is 157.3 g/mol .[1] This structural complexity makes it an interesting candidate for applications in drug development, where hindered amines can play a crucial role in modulating pharmacokinetic properties and serving as unique pharmacophores. A thorough and unambiguous structural elucidation is paramount for any further investigation and application of this molecule. This guide presents a multi-faceted analytical workflow for the comprehensive characterization of this compound.

Proposed Synthesis of this compound

A reliable method for the synthesis of sterically hindered primary amines is reductive amination. The Leuckart reaction, a classic method for the reductive amination of aldehydes and ketones, is a suitable approach for the synthesis of this compound from its corresponding ketone, 2,2,6-trimethylheptan-3-one.[2][3]

Synthesis of the Precursor: 2,2,6-Trimethylheptan-3-one

The precursor ketone, 2,2,6-trimethylheptan-3-one, can be synthesized via a Claisen condensation reaction between methyl pivalate and 4-methyl-2-pentanone, followed by decarboxylation.

Reductive Amination: The Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2] The reaction proceeds by the formation of an intermediate imine from the ketone, which is then reduced in situ.

-

In a round-bottom flask equipped with a reflux condenser, combine 2,2,6-trimethylheptan-3-one with a molar excess of ammonium formate.

-

Heat the mixture to a temperature of 160-185°C.[4]

-

Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and hydrolyze the intermediate formamide by refluxing with an aqueous acid solution (e.g., HCl).

-

Basify the solution with a strong base (e.g., NaOH) to liberate the free amine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

Caption: Synthetic pathway for this compound.

Spectroscopic and Spectrometric Structural Analysis

A combination of NMR, MS, and FTIR will provide a detailed and definitive structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra are essential for a complete analysis.

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C1 (t-butyl) | ~0.9 | Singlet | 9H |

| H on C4 | ~1.2-1.4 | Multiplet | 2H |

| H on C5 | ~1.5-1.7 | Multiplet | 2H |

| H on C6 (CH) | ~1.7-1.9 | Multiplet | 1H |

| H on C7 (CH₃) | ~0.85 | Doublet | 6H |

| H on C3 (CH-N) | ~2.5-2.7 | Multiplet | 1H |

| NH₂ | ~1.0-2.0 | Broad Singlet | 2H |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (t-butyl CH₃) | ~27 |

| C2 (quaternary) | ~33 |

| C4 | ~35 |

| C5 | ~40 |

| C6 | ~25 |

| C7 (isobutyl CH₃) | ~22 |

| C3 (CH-N) | ~60 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

-

Sample Preparation : Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5][6]

-

Instrument Setup : Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

-

Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Under electron ionization (EI) conditions, aliphatic amines typically undergo α-cleavage, where the bond between the α- and β-carbons is broken. For this compound, two primary α-cleavage pathways are expected:

-

Pathway 1 : Loss of an isobutyl radical (C₄H₉•, mass = 57) to yield a fragment with m/z = 100.

-

Pathway 2 : Loss of a t-butyl radical (C₄H₉•, mass = 57) to yield a fragment with m/z = 100.

Due to the symmetry of the α-substituents in terms of mass, a prominent peak at m/z 100 is anticipated. The molecular ion peak (M⁺) at m/z 157 may be weak or absent, which is common for aliphatic amines.[7]

-

Sample Introduction : Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization : The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[8]

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Caption: Workflow for the synthesis and structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

For this compound, the following characteristic infrared absorption bands are expected:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300-3500 | Medium (two bands) |

| C-H stretch (aliphatic) | 2850-2960 | Strong |

| N-H bend (scissoring) | 1590-1650 | Medium |

| C-N stretch | 1000-1250 | Medium-Weak |

-

Sample Preparation : A neat liquid sample can be analyzed directly. Place a drop of the purified amine between two salt plates (e.g., NaCl or KBr) to create a thin film.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[9]

-

Background Spectrum : Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

-

Sample Spectrum : Acquire the infrared spectrum of the sample.

-

Data Analysis : The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. The proposed synthetic route via the Leuckart reaction provides a viable method for its preparation. The detailed analytical protocols and predicted spectral data presented in this guide offer a robust framework for researchers and scientists to successfully synthesize and characterize this and other structurally related sterically hindered amines, facilitating their potential application in drug discovery and development.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Organic Reactions. (n.d.). THE LEUCKART REACTION. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubChem. (n.d.). 2,2,6-Trimethylheptan-3-one. Retrieved from [Link]

- Google Patents. (n.d.). CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione.

-

Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link]

-

Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

NIH. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. rroij.com [rroij.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to 2,2,6-Trimethylheptan-3-amine (CAS Number: 1099683-27-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,6-trimethylheptan-3-amine (CAS Number: 1099683-27-8), a sterically hindered primary amine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and analogous sterically hindered amines to present a predictive profile of its properties, a plausible synthetic route, and potential applications in research and development. The core focus is on providing a robust framework for scientists and drug development professionals to understand and potentially utilize this molecule.

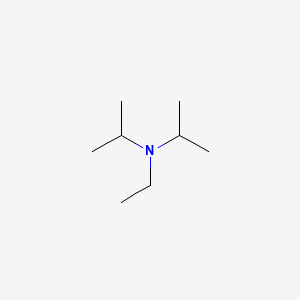

Introduction: The Significance of Sterically Hindered Amines

Sterically hindered amines are a class of organic compounds characterized by bulky alkyl groups surrounding the nitrogen atom. This structural feature imparts unique chemical and physical properties, such as reduced nucleophilicity and basicity compared to their less hindered counterparts. These characteristics make them valuable tools in various chemical transformations, including as non-nucleophilic bases, catalysts, and as building blocks in medicinal chemistry to introduce specific steric bulk, which can influence ligand-receptor interactions and metabolic stability. This compound, with its tertiary butyl group adjacent to the amine and an isobutyl group on the other side, represents a prime example of a sterically encumbered primary amine.

Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₂₃N |

| Molecular Weight | 157.30 g/mol |

| Appearance | Likely a colorless to pale yellow liquid at room temperature |

| Boiling Point | Estimated to be in the range of 180-200 °C |

| Density | Estimated to be around 0.78 - 0.82 g/mL |

| Solubility | Expected to have low solubility in water and high solubility in organic solvents like ethanol, ether, and hydrocarbons. |

| pKa of Conjugate Acid | Estimated to be in the range of 10.5 - 11.5 |

These predictions are based on the general trends observed for aliphatic amines of similar molecular weight and branching. The significant steric hindrance may slightly influence these properties compared to linear isomers.

Synthesis of this compound: A Proposed Synthetic Pathway

While specific literature on the synthesis of this compound is scarce, a highly plausible and widely applicable method is the reductive amination of the corresponding ketone, 2,2,6-trimethylheptan-3-one.[1][2][3][4][5] This method is a cornerstone of amine synthesis due to its efficiency and operational simplicity.

Overview of the Reductive Amination Pathway

The synthesis involves a two-step, one-pot reaction where the ketone is first condensed with an amine source (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the desired primary amine.

Caption: Proposed synthesis of this compound via reductive amination.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a general procedure based on established methods for the reductive amination of sterically hindered ketones.[1][2][3] Optimization of reaction conditions (temperature, pressure, catalyst loading) would be necessary for this specific substrate.

-

Reaction Setup: To a solution of 2,2,6-trimethylheptan-3-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a pressure vessel, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like GC-MS or TLC.

-

Reduction: Add a reducing agent. Common choices for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[4][5]

-

For NaBH₃CN: Add the reagent portion-wise to the reaction mixture and continue stirring at room temperature for 12-24 hours.

-

For Catalytic Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir vigorously until hydrogen uptake ceases.

-

-

Workup and Purification:

-

After the reaction is complete, carefully quench any remaining reducing agent.

-

Remove the solvent under reduced pressure.

-

Perform an acid-base extraction to isolate the amine. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute acid solution (e.g., 1M HCl) to protonate the amine and transfer it to the aqueous layer.

-

Wash the organic layer with water.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which can then be extracted with an organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Synthesis of the Precursor: 2,2,6-Trimethylheptan-3-one

The ketone precursor, 2,2,6-trimethylheptan-3-one, is commercially available from several suppliers.[6][7] Should a custom synthesis be required, a potential route could involve the acylation of a suitable organometallic reagent with a pivaloyl derivative.

Potential Applications and Areas for Research

Given the structural characteristics of this compound, it holds potential in several areas of chemical research and development.

As a Bulky Building Block in Medicinal Chemistry

The introduction of sterically demanding groups is a common strategy in drug design to enhance selectivity for a particular biological target or to modulate pharmacokinetic properties. The unique branched structure of this amine could be utilized in the synthesis of novel pharmacologically active compounds.

In the Development of Novel Ligands and Catalysts

The sterically hindered nature of this amine makes it an interesting candidate for the development of novel ligands for transition metal catalysis. The steric bulk can influence the coordination environment of the metal center, potentially leading to catalysts with unique reactivity and selectivity.

As a Non-Nucleophilic Base

While primary amines are generally nucleophilic, the significant steric hindrance in this compound may reduce its nucleophilicity to a degree, allowing it to function as a hindered base in certain organic transformations where nucleophilic attack is an undesired side reaction.

Safety and Handling Considerations

Specific toxicity data for this compound is not available. However, as with all aliphatic amines, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Amines can be corrosive and may cause skin and eye irritation.

Conclusion

This compound represents an intriguing yet underexplored chemical entity. While direct experimental data is limited, this guide provides a scientifically grounded framework for its synthesis, predicted properties, and potential applications based on the well-established chemistry of sterically hindered amines. The proposed reductive amination pathway offers a reliable method for its preparation, opening the door for further investigation into its unique characteristics and utility in various scientific disciplines. It is our hope that this guide will serve as a valuable resource for researchers and professionals in the field, stimulating further exploration of this and other novel sterically hindered amines.

References

- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central.

- The synthesis of sterically hindered amines by a direct reductive amination of ketones.

- The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing). DOI:10.1039/C5CC08577B.

- Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.

- Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones | Request PDF.

- Synthesis and stereochemistry of secondary amines of the 2,6,6-trimethylbicyclo(3. 1. 1)heptane series (Journal Article). OSTI.GOV.

- Reductive amin

- Amine synthesis by reductive amination (reductive alkyl

- 2,2,6-Trimethylheptan-3-one | C10H20O | CID 20065501. PubChem.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione.

- Reductive aminations by imine reductases:

- Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amin

- [ - Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)]. Organic Syntheses Procedure.

- 2,2,6-Trimethylheptan-3-one 1g. Dana Bioscience.

- Process for the preparation of 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol.

- 2,2,5-Trimethylhexan-3-amine hydrochloride | C9H22ClN | CID 54594587. PubChem.

- WO2016079103A1 - Process for the preparation of 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols.

- Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central.

Sources

- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. 2,2,6-Trimethylheptan-3-one | C10H20O | CID 20065501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. danabiosci.com [danabiosci.com]

An In-Depth Technical Guide to the Molecular Properties and Analysis of 2,2,6-Trimethylheptan-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of 2,2,6-trimethylheptan-3-amine, a structurally significant branched aliphatic amine. The document details the fundamental physicochemical properties of this compound, beginning with a first-principles derivation of its molecular formula and a precise calculation of its molecular weight. We explore its stereochemical complexity, outlining the presence of chiral centers that are critical for applications in stereospecific synthesis and pharmaceutical development. Furthermore, this guide presents a validated synthetic protocol via reductive amination of the corresponding ketone, accompanied by a discussion of standard analytical techniques for structural confirmation, including mass spectrometry and spectroscopy. The inherent properties of branched aliphatic amines—such as modulated basicity and increased lipophilicity due to steric hindrance—are discussed in the context of their utility as versatile synthons and molecular scaffolds in medicinal chemistry and materials science. This document serves as a core reference for researchers leveraging the unique structural motifs of compounds like this compound in advanced scientific applications.

Introduction to Branched Aliphatic Amines

Aliphatic amines are foundational organic compounds, serving as essential building blocks and functional groups across the chemical sciences.[1] Within this class, branched aliphatic amines are of particular interest in drug discovery and materials science. The introduction of alkyl branching and steric bulk around the nitrogen atom profoundly influences the molecule's physicochemical properties. Unlike their linear counterparts, branched amines exhibit:

-

Modulated Basicity and Nucleophilicity: Steric hindrance around the nitrogen lone pair can temper its reactivity, a feature that is often exploited to control reaction selectivity or to fine-tune the pKa of an active pharmaceutical ingredient (API).

-

Enhanced Lipophilicity: The increased hydrocarbon content and three-dimensional complexity contribute to greater solubility in nonpolar environments, which can be critical for improving a drug's ability to cross cellular membranes.

-

Metabolic Stability: Bulky alkyl groups can sterically shield the amine from metabolic enzymes (e.g., monoamine oxidases), potentially increasing the half-life of a drug candidate.

This compound (CAS Number: 1099683-27-8) is an exemplary model of this molecular class.[2][3] Its unique trimethyl-substituted heptyl chain presents significant steric hindrance and two chiral centers, making it a valuable, non-planar scaffold for systematic investigation and as a precursor in complex molecule synthesis.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design and interpretation.

Molecular Structure and Formula

The systematic IUPAC name, this compound, defines its structure unambiguously. It consists of a seven-carbon (heptane) backbone, with three methyl groups located at positions 2, 2, and 6, and a primary amine group at position 3.

Based on this structure, a direct enumeration of atoms yields the molecular formula: C₁₀H₂₃N .

Caption: Chemical structure of this compound.

Molecular Weight Calculation

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. It is calculated from the molecular formula using the standard atomic weights of the constituent elements.

| Element | Count | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.110 |

| Hydrogen (H) | 23 | 1.008 | 23.184 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Total | 157.301 |

For high-resolution mass spectrometry, the monoisotopic mass , calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N), is used.

-

Monoisotopic Mass = (10 * 12.000000) + (23 * 1.007825) + (14.003074) = 157.183024 Da

Stereochemistry

The structure of this compound contains two stereocenters, or chiral carbons:

-

C3: The carbon atom bonded to the amine group, a hydrogen atom, and two different carbon fragments (C2 and C4).

-

C6: The carbon atom bonded to a hydrogen atom, a methyl group, and two different carbon fragments (C5 and C7).

The presence of two chiral centers means that the molecule can exist as 2² = 4 distinct stereoisomers. These consist of two pairs of enantiomers, which are diastereomers of each other. The specific stereochemistry (R/S configuration) at each center will dictate the molecule's interaction with other chiral entities, such as biological receptors or chiral catalysts, making stereoselective synthesis a crucial consideration for its application in drug development.

Synthesis and Spectroscopic Characterization

Verifying the identity and purity of a synthesized compound is paramount. A common and effective route to a secondary amine like this is through the reductive amination of its corresponding ketone.

Synthetic Approach: Reductive Amination

This method involves a two-step, one-pot reaction where a ketone is first condensed with ammonia to form an imine intermediate, which is then immediately reduced to the desired amine. The precursor ketone is 2,2,6-trimethylheptan-3-one.[4]

Caption: Experimental workflow for synthesis via reductive amination.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2,2,6-trimethylheptan-3-one (1.0 eq) in anhydrous methanol (0.2 M), add a solution of ammonia in methanol (7 N, 5.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH₃CN is chosen as the reducing agent because it is mild enough to selectively reduce the imine in the presence of the starting ketone, preventing side reactions.

-

Reaction Completion: Allow the reaction to stir overnight at room temperature.

-

Workup: Quench the reaction by the slow addition of water. Adjust the pH to >10 with a 2M NaOH solution to ensure the amine is in its free base form.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the pure amine.

-

Validation: The structure and purity of the final product must be confirmed by spectroscopic methods.

Spectroscopic Analysis

The following table summarizes the expected data from standard analytical techniques used to confirm the structure of this compound.

| Technique | Expected Observations | Rationale |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 157. Key Fragments: Loss of alkyl groups, particularly the t-butyl group (m/z = 100) or isobutyl group (m/z = 100), are characteristic fragmentation pathways. | Confirms the molecular weight and provides structural information based on fragmentation patterns. |

| Infrared (IR) Spectroscopy | ~3300-3400 cm⁻¹ (two bands): N-H symmetric and asymmetric stretching. ~2850-2960 cm⁻¹: C-H stretching from the alkyl backbone. ~1600 cm⁻¹: N-H scissoring (bending). | Identifies the presence of the primary amine (R-NH₂) and alkane functional groups. |

| ¹H NMR Spectroscopy | Multiple signals in the alkyl region (δ 0.8-1.5 ppm): Complex splitting due to diastereotopic protons and overlapping signals from methyl groups. A broad singlet (~δ 1.5-2.0 ppm): Corresponds to the two protons of the NH₂ group. A multiplet (~δ 2.5-3.0 ppm): The proton on C3, coupled to adjacent protons. | Provides a map of the proton environments, confirming the connectivity of the carbon skeleton. |

| ¹³C NMR Spectroscopy | ~10 distinct signals: One for each unique carbon environment. Signals ~δ 50-60 ppm: Carbon C3 attached to the nitrogen. Signals ~δ 20-40 ppm: Other aliphatic carbons. | Confirms the number of unique carbon atoms in the molecule and their chemical environment. |

Applications in Research and Drug Development

The structural features of this compound make it a valuable building block in several areas of chemical research.

-

As a Synthetic Intermediate (Synthon): The primary amine serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, N-alkylation, and the synthesis of nitrogen-containing heterocycles. The steric bulk provided by the trimethylheptyl group can be used to direct the stereochemical outcome of subsequent reactions.

-

In Medicinal Chemistry: This amine can be incorporated into larger molecules to systematically probe the effects of steric bulk and lipophilicity on a compound's biological activity. Such modifications are a cornerstone of lead optimization campaigns, where scientists fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

As a Prodrug Moiety: Aliphatic amines can be used in phosphonoamidate prodrugs, which are designed to improve the cell permeability of phosphate- or phosphonate-containing drugs. Once inside the cell, endogenous enzymes cleave the P-N bond to release the active therapeutic agent.

Caption: Logical flow from molecular structure to potential applications.

Conclusion

This compound is more than a simple organic molecule; it is a case study in how targeted structural modifications—specifically, alkyl branching—can impart valuable chemical properties. With a precisely determined molecular formula of C₁₀H₂₃N and a molecular weight of 157.301 g/mol , its true utility is realized through its steric bulk, lipophilicity, and stereochemical complexity. The synthetic and analytical protocols detailed in this guide provide a robust framework for the preparation and validation of this compound. For researchers in drug development and organic synthesis, a thorough understanding of these core principles is essential for leveraging such branched aliphatic amines to design the next generation of functional molecules and materials.

References

-

PubChem. (n.d.). 2,2,6-Trimethylheptan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,6-Trimethyl-6-(methylaminomethoxy)heptan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,6-Trimethylheptane. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikidata. (n.d.). 2,2,6-trimethylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-2,2,6-trimethylheptan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

Sources

2,2,6-trimethylheptan-3-amine IUPAC name

An In-depth Technical Guide to the IUPAC Nomenclature of 2,2,6-trimethylheptan-3-amine

Abstract

Systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), forms the bedrock of unambiguous chemical communication. For researchers, scientists, and professionals in drug development, the precise identification of a molecular entity is paramount for database retrieval, patent filings, regulatory submissions, and the reproducibility of scientific findings. This guide provides a detailed technical breakdown of the principles and step-by-step methodology for deriving the IUPAC name for the chiral primary amine, this compound. By deconstructing the nomenclature process, this document serves as a reference for understanding the logic behind systematic naming conventions for complex aliphatic amines.

Part 1: Foundational Principles of IUPAC Nomenclature for Aliphatic Amines

The IUPAC system provides a hierarchical set of rules to generate a unique name for any given organic structure. For a substituted alkane containing an amine functional group, the key principles involve prioritizing the functional group, identifying the longest continuous carbon chain that includes this group, and systematically numbering the chain to assign locants to all substituents.

Pillar 1: Functional Group Priority

When a molecule contains multiple functional groups, a defined order of precedence determines which group dictates the suffix of the name.[1][2] The amine functional group (-NH₂) has a higher priority than alkyl and halide substituents but is lower than many oxygen-containing groups like alcohols or ketones.[3][4] In the case of this compound, the amine is the principal functional group, and therefore, the parent chain will be named as an "alkanamine".[5]

Pillar 2: Selection and Numbering of the Principal Carbon Chain

The foundation of the name is the principal (or parent) chain. This is defined as the longest continuous chain of carbon atoms. Crucially, for alkanamines, this chain must contain the carbon atom to which the amine group is directly attached.[6]

The chain is then numbered sequentially, starting from the end that gives the carbon atom bearing the principal functional group (the amine) the lowest possible number, or 'locant'.[7][8] This rule ensures consistency and uniqueness in naming.

Part 2: Systematic Derivation of the IUPAC Name: A Case Study

Molecular Structure Analysis

The first step is to analyze the connectivity of the atoms in the molecule . The structure consists of a seven-carbon backbone, an amino group, and three methyl group substituents.

Caption: Molecular structure of this compound with parent chain numbering.

Experimental Protocol: Step-by-Step Nomenclature Assignment

This protocol outlines the systematic workflow for assigning the correct IUPAC name.

-

Identify the Principal Functional Group:

-

Determine and Name the Parent Chain:

-

Procedure: Identify the longest continuous carbon chain that contains the carbon atom bonded to the amino group.

-

Observation: The longest such chain contains seven carbon atoms.[9]

-

-

Number the Parent Chain:

-

Procedure: Number the heptane chain from the end that assigns the lowest possible locant to the carbon atom attached to the amino group.

-

Analysis (Left-to-Right): C1-C2-C3-C4-C5(NH₂)-C6-C7. The amine is at position 5.

-

Analysis (Right-to-Left): C7-C6-C5-C4-C3(NH₂)-C2-C1. The amine is at position 3.

-

-

Identify and Name Substituents:

-

Procedure: Identify all groups attached to the parent chain that are not part of the chain itself.

-

Observation: There are three methyl (-CH₃) groups.

-

-

Assign Locants to Substituents:

-

Procedure: Using the numbering established in Step 3, identify the carbon atoms to which the methyl groups are attached.

-

Observation: Two methyl groups are on carbon 2, and one methyl group is on carbon 6.

-

-

Assemble the Final IUPAC Name:

-

Procedure: Combine the components in the order: (substituent locants)-(substituent names)(parent chain name)-(principal group locant)-(principal group suffix).

-

Assembly: 2,2,6-trimethyl + heptan + -3- + amine.

-

Final IUPAC Name: This compound .

-

Part 3: Visualization and Data Summary

Visual aids and structured data are essential for clarity in scientific communication.

Nomenclature Workflow

The logical process for deriving the IUPAC name can be visualized as a decision-making flowchart.

Caption: Decision workflow for IUPAC name derivation.

Data Presentation: Summary of Nomenclature Components

| Component | Identification | Rule/Basis |

| Principal Functional Group | Amine (-NH₂) | Highest priority functional group dictates suffix.[1][11] |

| Parent Chain | Heptane | Longest continuous carbon chain containing the C-N bond.[6] |

| Parent Suffix | -amine | Suffix for a primary amine as the principal group.[4][5] |

| Locant of Principal Group | 3 | Numbering to give the amine the lowest possible locant.[7] |

| Substituents | Methyl, Methyl, Methyl | Alkyl groups attached to the parent chain. |

| Substituent Prefix | trimethyl- | "tri-" indicates three identical methyl groups.[10] |

| Substituent Locants | 2,2,6- | Positions of the methyl groups on the numbered parent chain. |

Part 4: Significance in Research and Drug Development

An unambiguous and systematic name like This compound is critical in the scientific domain. It ensures that:

-

Database Integrity: Scientists searching chemical databases such as PubChem, SciFinder, or Reaxys can retrieve precise information about this specific molecule, including its physical properties, spectral data, and published research, without ambiguity from common or trivial names.[12][13]

-

Regulatory Compliance: In submissions to regulatory bodies like the FDA or EMA, the exact IUPAC name is required to define the chemical structure of a drug substance or related impurity, leaving no room for interpretation.

-

Intellectual Property: Patent applications must describe chemical entities with precision. The use of systematic IUPAC names is essential for defining the scope of a claim and ensuring its validity.

-

Global Collaboration: It provides a universal language for chemists worldwide, eliminating confusion that can arise from regional or historical naming conventions.

Conclusion

The IUPAC name This compound is derived from a logical and hierarchical application of established nomenclature rules. By prioritizing the amine functional group, correctly identifying and numbering the seven-carbon parent chain, and systematically locating the three methyl substituents, a unique and descriptive identifier is generated. This systematic approach is indispensable for the accuracy, clarity, and integrity required in scientific research and pharmaceutical development.

References

-

Naming Amines. (2025). Chemistry LibreTexts. [Link]

-

IUPAC Nomenclature Functional Group Priority Order. (2025). IIT NEET JEE Chemistry short notes. [Link]

-

Nomenclature of Amines. (n.d.). CK-12 Foundation. [Link]

-

IUPAC Naming of Organic Compounds with Functional Groups. (n.d.). KPU Pressbooks. [Link]

-

Functional Groups in Organic Chemistry: Types & Examples. (n.d.). Vedantu. [Link]

-

Functional Group Order of Precedence For Organic Nomenclature. (2020). Chemistry LibreTexts. [Link]

-

IUPAC Naming: How to Describe Prioritised Functional Groups in a Name. (n.d.). Chemistry School. [Link]

-

Nomenclature of Amines. (2023). Chemistry LibreTexts. [Link]

-

Naming Amines. (2023). OpenStax. [Link]

-

Naming Amines: Systematic and Common Nomenclature. (n.d.). Chemistry Steps. [Link]

-

IUPAC Naming Branched Alkanes, Haloalkanes, and Complex Naming. (2020). YouTube. [Link]

-

Naming Amines - Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]

-

Nomenclature of Alkanes. (2024). Chemistry LibreTexts. [Link]

-

Naming Branched Alkanes. (2021). Study.com. [Link]

-

Naming Organic Compounds - Branched Chain Alkanes. (2013). YouTube. [Link]

-

Naming Alkanes with Practice Problems. (n.d.). Chemistry Steps. [Link]

-

Amines – Structure and Naming. (n.d.). Open Library Publishing Platform. [Link]

-

2,2,6-Trimethyl-6-(methylaminomethoxy)heptan-3-one. (n.d.). PubChem. [Link]

-

2,2,6-trimethylheptan-3-one. (n.d.). PubChem. [Link]

-

Naming Amines - IUPAC Nomenclature & Common Names. (2018). YouTube. [Link]

-

2,2,6-Trimethylheptane. (n.d.). PubChem. [Link]

-

Heptane, 2,2,6-trimethyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistryschool.net [chemistryschool.net]

- 12. 2,2,6-Trimethylheptane | C10H22 | CID 518457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]

A Technical Guide to the Potential Applications of Novel Trimethylheptan-3-amine Isomers

Abstract

Branched-chain aliphatic amines represent a versatile and highly valuable class of chemical motifs, integral to numerous applications ranging from pharmaceuticals to material science.[1][2] This technical guide explores the prospective applications of novel, structurally distinct isomers of trimethylheptan-3-amine. By leveraging established structure-activity relationships (SAR) and predictive chemical principles, this paper outlines a strategic roadmap for investigating these compounds. We will delve into their potential as neuromodulatory agents, specifically as N-methyl-D-aspartate (NMDA) receptor antagonists, their utility as specialized curing agents for high-performance epoxy resins, and their prospective role in the development of next-generation agrochemicals. For each proposed application, this guide provides a detailed scientific rationale, step-by-step experimental protocols for validation, and a vision for future research and development.

Introduction: The Untapped Potential of Isomeric Complexity

The trimethylheptan-3-amine scaffold offers a rich isomeric landscape. Variations in the placement of the three methyl groups along the heptane backbone, combined with the chirality at the C3 position, give rise to a multitude of unique stereoisomers. This structural diversity is not merely a chemical curiosity; it is the foundation of their potential. Each isomer possesses a distinct three-dimensional architecture, which dictates its interaction with biological targets or its role in a polymer matrix.

Historically, α-branched amines are prevalent motifs in hundreds of approved pharmaceuticals, highlighting the therapeutic importance of this structural class.[1] Similarly, aliphatic amines are workhorse molecules in material science and agrochemicals, serving as solvents, intermediates, and active ingredients.[2][3] This guide posits that the specific steric and electronic properties conferred by the trimethylheptyl structure can be harnessed to develop novel compounds with superior performance and selectivity. Our exploration will be grounded in three promising and scientifically supported application domains.

Application Domain I: Pharmacology - Neuromodulatory Agents

Scientific Rationale: Targeting the NMDA Receptor

Over-activation of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor, is implicated in a wide range of neurological and psychiatric conditions.[4][5] Consequently, the development of NMDA receptor antagonists has been a major focus of medicinal chemistry.[6][7] Many known non-competitive NMDA antagonists, or channel blockers, are lipophilic, protonated amines that physically occlude the ion channel pore. The structure of trimethylheptan-3-amine isomers—featuring a branched, lipophilic alkyl tail and a basic amine head—is highly analogous to established channel blockers like Memantine.

The hypothesis is that specific isomers of trimethylheptan-3-amine will exhibit potent and potentially subtype-selective antagonism of the NMDA receptor. The varied steric bulk of the different isomers could influence their binding affinity within the channel pore and their dissociation kinetics, potentially leading to antagonists with reduced side effects compared to non-selective blockers.[4][5]

Experimental Workflow & Protocols

A tiered screening approach is essential to efficiently identify and characterize promising lead compounds.

Caption: Workflow for epoxy formulation and thermomechanical testing.

Objective: To prepare standardized samples of epoxy resin cured with different amine isomers.

Materials:

-

Epoxy Resin: Standard Diglycidyl ether of bisphenol A (DGEBA) resin with an epoxide equivalent weight (EEW) of 182-192 g/eq. [8]* Curing Agents: Each trimethylheptan-3-amine isomer.

-

Control Curing Agent: A standard aliphatic amine like triethylenetetramine (TETA).

Step-by-Step Methodology:

-

Stoichiometry Calculation: Calculate the required amount of amine hardener based on the Amine Hydrogen Equivalent Weight (AHEW) and the resin's EEW. For a primary amine like trimethylheptan-3-amine, the AHEW is its molecular weight divided by the number of active hydrogens (two). The target is a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens.

-

Mixing: Preheat the DGEBA resin to 50°C to reduce its viscosity. Weigh the precise amount of resin and the calculated amount of the amine isomer into a disposable cup.

-

Degassing: Mix thoroughly by hand for 3-5 minutes, scraping the sides and bottom of the container. Place the mixture in a vacuum chamber to remove entrapped air bubbles until foaming subsides.

-

Casting: Pour the degassed mixture into silicone molds appropriate for the required test specimens (e.g., rectangular bars for DMA/TMA, dog-bone shapes for tensile testing).

-

Curing: Place the molds in a programmable oven. Cure at 80°C for 2 hours, followed by a post-cure at 125°C for 3 hours. Allow to cool slowly to room temperature in the oven to minimize internal stresses.

Self-Validation: The use of a standard control curing agent allows for direct comparison of the novel isomers against an industry benchmark. Visual inspection of the cured samples for defects like bubbles or cracks ensures sample quality.

Objective: To quantify the key physical properties of the cured epoxy samples.

Methodologies:

-

Dynamic Mechanical Analysis (DMA):

-

Purpose: To determine the glass transition temperature (Tg) and storage modulus (stiffness).

-

Procedure: A rectangular sample is subjected to an oscillating force in a three-point bending clamp. The temperature is ramped from ambient to 250°C. The Tg is identified as the peak of the tan delta curve.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To determine the thermal stability and degradation temperature. [9] * Procedure: A small sample is heated on a precision balance in a furnace under a nitrogen atmosphere. The temperature at which 5% or 10% weight loss occurs is recorded as the onset of degradation. [9]3. Tensile Testing:

-

Purpose: To measure tensile strength, tensile modulus, and elongation at break. [10][11] * Procedure: A dog-bone shaped sample is pulled apart in a universal testing machine at a constant rate of extension until it fractures. The stress and strain are recorded throughout the test.

-

Data Presentation: Predicted Property Comparison

| Property | Isomer A (Less Hindered) | Isomer B (More Hindered) | Control (TETA) |

| Glass Transition (Tg) | High | Moderate | High |

| Storage Modulus @ 25°C | High | Moderate | High |

| Degradation Temp (TGA) | High | High | Moderate-High |

| Tensile Strength | High | Moderate | High |

| Elongation at Break | Low | High | Low |

Application Domain III: Agrochemicals - Novel Herbicides/Fungicides

Scientific Rationale: Bioactivity and Formulation

Amines are foundational to the agrochemical industry, used in the synthesis of active ingredients and as formulation aids. [12][13]The biological activity of many pesticides is dependent on their ability to interact with specific enzymes or receptors in the target pest. The unique shape and lipophilicity of the trimethylheptan-3-amine isomers could lead to novel interactions with biological targets. For instance, many herbicides function by inhibiting enzymes involved in amino acid synthesis, such as acetolactate synthase (ALS). [14]The structure of these amines could allow them to act as non-competitive inhibitors of such enzymes.

Furthermore, amines are often added to herbicide formulations to form amine salts, which can reduce vapor drift and improve solubility. [15]The specific properties of these novel isomers could offer advantages in creating more stable and effective formulations.

Experimental Workflow & Protocols

A broad-spectrum screening approach is necessary to identify potential herbicidal or fungicidal activity.